2,7-Dibromo-4-methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Br2NOS |
|---|---|
Molecular Weight |
323.01 g/mol |
IUPAC Name |
2,7-dibromo-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 |
InChI Key |
OPZMIAAAAYCZJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)SC(=N2)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2,7 Dibromo 4 Methoxybenzo D Thiazole
Influence of Halogen Substituents on Benzo[d]thiazole Reactivity
Electrophilic Aromatic Substitution Pathways on Benzothiazole (B30560) Frameworks
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents already present on the ring. wikipedia.org
In the case of 2,7-Dibromo-4-methoxybenzo[d]thiazole, the benzene (B151609) ring is decorated with three substituents whose directing effects must be considered collectively:
Methoxy (B1213986) Group (at C-4): This is a strong activating group that donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. stackexchange.commdpi.com It strongly directs incoming electrophiles to the ortho (C-5) and para (C-7) positions.
Bromo Groups (at C-2 and C-7): Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance, stabilizing the arenium ion when the attack occurs at these positions.
Fused Thiazole (B1198619) Ring: The thiazole moiety itself generally acts as an electron-withdrawing group, deactivating the attached benzene ring towards electrophilic attack.
Role of Halogens in Enhancing Chemical Stability
Furthermore, halogen atoms, particularly bromine and iodine, can participate in a type of non-covalent interaction known as halogen bonding. acs.org This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. These interactions can play a crucial role in crystal engineering and molecular recognition, influencing the solid-state packing of molecules and their binding to biological targets. The presence of two bromine atoms in this compound could therefore contribute to a more stable and ordered crystalline structure.
Reactivity Profile of the Methoxy Group on the Benzo[d]thiazole Ring
The methoxy group (-OCH₃) at the C-4 position is a key modulator of the electronic landscape of the benzothiazole ring, profoundly influencing its reactivity.
Electron-Donating Effects and Aromatic Activation
The methoxy group exhibits a powerful electron-donating resonance effect (+R effect), which is significantly stronger than its electron-withdrawing inductive effect (-I effect). stackexchange.com The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density of the benzene ring. stackexchange.commdpi.com This process, known as aromatic activation, makes the ring more nucleophilic and thus more reactive towards electrophiles. semanticscholar.org
The activation by the methoxy group is regioselective, primarily enhancing the electron density at the ortho (C-5) and para (C-7) positions. This strong activation is critical for overcoming the deactivating effects of the bromo substituents and the fused thiazole ring, effectively directing the course of electrophilic substitution reactions as discussed in section 3.1.1. Studies on related methoxy-substituted benzothiazoles have confirmed that these compounds readily undergo reactions such as formylation and acetylation at the activated positions. semanticscholar.org
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| -OCH₃ | C-4 | Withdrawing | Strongly Donating | Activating | Ortho, Para |
| -Br | C-7 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| Thiazole Ring | Fused | Withdrawing | N/A | Deactivating | N/A |
Potential for Further Functionalization or Derivatization of the Methoxy Group
While the methoxy group itself is generally stable, it can serve as a synthetic handle for further molecular modification. The ether linkage is susceptible to cleavage under specific, often harsh, conditions to yield a phenol (B47542). A common laboratory reagent for this transformation is boron tribromide (BBr₃), which efficiently demethylates aryl methyl ethers. nih.gov
Conversion of the 4-methoxy group to a 4-hydroxy group would open up numerous possibilities for derivatization. The resulting phenol is a versatile intermediate that can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides to introduce different alkoxy groups.
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
Williamson Ether Synthesis: A broad-scope reaction for preparing ethers.
This functionalization pathway allows for the synthesis of a diverse library of analogues from a common precursor, enabling the systematic exploration of structure-activity relationships for various applications.
Cross-Coupling Reactions at Brominated Centers
The two bromine atoms on the this compound scaffold are prime sites for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The differential electronic environments of the C2 and C7 positions can potentially allow for regioselective functionalization.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. masterorganicchemistry.com For dibrominated heterocyclic systems, these reactions offer pathways to complex molecular architectures.
The Suzuki-Miyaura coupling , which joins an organoboron species with an organic halide, is a powerful tool for creating biaryl structures. masterorganicchemistry.comresearchgate.net In the context of dibrominated heterocycles like 4,7-dibromo nih.govresearchgate.netacs.orgchalcogenadiazolo[3,4-c]pyridines, which are analogous to dibromobenzothiazoles, studies have shown that the reactivity of the two bromine atoms can differ, leading to regioselective mono-arylation under controlled conditions. researchgate.net For sterically hindered substrates, such as certain 2-arylbenzothiazoles, conventional Suzuki conditions may be low-yielding, necessitating the development of specialized ligand-free methodologies. nih.gov The mechanism is believed to proceed through a palladacyclic intermediate, facilitated by the coordination of the benzothiazole nitrogen to the palladium center, which aids the rate-limiting oxidative addition step. nih.gov
The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. masterorganicchemistry.comorganic-chemistry.org A key challenge in reactions involving aryl bromides is the potential for dehalogenation as a side reaction. nih.gov Research has shown that the addition of bromide salts, such as tetrabutylammonium (B224687) bromide (TBAB) or sodium bromide (NaBr), can significantly suppress this undesired pathway, improving the yield of the desired vinylated product. nih.gov
The Sonogashira reaction is a vital method for forming C(sp)-C(sp²) bonds by coupling terminal alkynes with aryl halides. nih.gov Historically reliant on copper co-catalysts, modern advancements have led to the development of robust, copper-free systems that mitigate issues like alkyne homocoupling and improve compatibility with sensitive substrates. nih.govorganic-chemistry.org Air-stable palladium precatalysts have enabled these reactions to proceed under mild, room-temperature conditions with broad functional group tolerability. nih.gov
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Features & Challenges |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | Pd(PPh₃)₄, Pd₂(dba)₃ | Enables biaryl synthesis; potential for regioselectivity in dibromo systems. researchgate.netnih.gov |
| Heck | Alkenes | Pd(OAc)₂, Palladacycles | Forms C-C bond with alkenes; dehalogenation is a common side reaction. organic-chemistry.orgnih.gov |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, [DTBNpP]Pd(crotyl)Cl | Creates aryl-alkyne linkages; copper-free methods enhance scope and simplify purification. nih.gov |
Driven by economic and environmental concerns, nickel catalysts have emerged as promising, cost-effective alternatives to palladium for C-H bond functionalization and cross-coupling reactions. mdpi.com Nickel-catalyzed protocols have been developed for the synthesis of various benzothiazole derivatives.
One approach involves the nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas to produce 2-aminobenzothiazoles. This method is notable for its use of an inexpensive catalyst (NiBr₂), low catalyst loading, and mild reaction conditions, making it scalable for industrial applications. organic-chemistry.org Another strategy is the coupling of benzothiazoles with aryl sulfamates, which avoids the use of unstable starting materials. dntb.gov.ua Nickel catalysis can also achieve the cross-coupling of 2-methylthiobenzo[d]thiazole with aryl or alkenyl aluminum reagents, cleaving a C-S bond to form 2-aryl or 2-alkenyl benzothiazoles. dntb.gov.uaresearchgate.net
However, nickel-catalyzed direct arylation of the benzothiazole C2-H bond can be challenging. Studies have shown that some half-sandwich Ni(NHC) complexes, instead of facilitating the desired coupling, form a highly stable C(2)-metallated benzothiazolyl complex. This intermediate acts as a potential energy well, effectively quenching further catalytic activity. mdpi.com More recent strategies leverage nickel photoredox catalysis in combination with bromine radicals to achieve enantioselective C(sp³)–H cross-coupling with various electrophiles, opening new avenues for creating complex, sp³-rich molecules. thieme-connect.de
| Reaction Type | Substrate | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Intramolecular Oxidative C-H Functionalization | Arylthioureas | NiBr₂ / Pyridine / PIDA | 2-Aminobenzothiazoles | organic-chemistry.org |
| Cross-Coupling via C-S Cleavage | 2-Methylthiobenzo[d]thiazole & Aryl/Alkenyl Aluminum | Nickel Catalyst | 2-(Hetero)aryl/Alkenyl Benzothiazoles | dntb.gov.uaresearchgate.net |
| Direct Arylation (Attempted) | Benzothiazole & Aryl Halides | [NiCpL(NHC)] complexes | Low conversion; formation of unreactive C(2)-metallated complex | mdpi.com |
| Enantioselective C(sp³)–H Cross-Coupling | Hydrocarbons & Electrophiles | Nickel Photoredox Catalysis with Bromine Radicals | Chiral acylated, arylated, alkylated products | thieme-connect.de |
C-H Functionalization Strategies for Benzo[d]thiazole Derivatives
Direct C-H functionalization has become a transformative strategy in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. nih.gov For the benzothiazole core, the C2-H bond is particularly susceptible to functionalization.
A notable strategy for the selective functionalization of the C2-H bond of benzothiazoles involves the formation of thiazol-2-yl-phosphonium salts. nih.gov In this method, benzothiazoles react with triphenylphosphine (B44618) under mild conditions to regioselectively form a stable phosphonium (B103445) salt intermediate. acs.orgresearchgate.net This intermediate then readily reacts with a wide array of O- and S-centered nucleophiles, such as alcohols, phenols, and thiols, to yield the corresponding 2-alkoxy-, 2-aryloxy-, or 2-thio-substituted benzothiazoles. researchgate.netrsc.org The process is highly efficient and allows for the recovery and reuse of the triphenylphosphine. acs.org This two-step sequence represents a formal C2-H functionalization, providing access to medicinally relevant C2-thio benzothiazoles and other derivatives under mild conditions. researchgate.netrsc.org
The functionalization of C-H bonds by transition metals is a field of intense study, with several key mechanistic pathways identified. researchwithrutgers.comrutgers.edu These mechanisms are fundamental to understanding the reactivity of heterocycles like benzothiazole.
Electrophilic C-H Activation: This pathway often involves a high-oxidation-state metal center that acts as an electrophile, attacking the electron-rich C-H bond. This mechanism is proposed for systems like the Shilov reaction, involving Pt(II) catalysts for alkane oxidation. rutgers.edu
Oxidative Addition: A common mechanism for C-H activation where a low-valent metal center inserts into the C-H bond, leading to a formal oxidation of the metal. This process increases the coordination number and oxidation state of the metal center. researchwithrutgers.comrutgers.edu
Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond cleavage occurs in a single, concerted step involving the metal center and a ligand that acts as an internal base. researchwithrutgers.com This mechanism avoids high-energy intermediates and is often invoked in palladium-catalyzed C-H arylations of electron-rich heterocycles. nih.gov
Sigma-Bond Metathesis: This mechanism involves a four-centered transition state where a C-H bond is cleaved and a new M-C bond is formed simultaneously with the formation of a new H-L bond (where L is a ligand on the metal). It is characteristic of early transition metals in high oxidation states. researchwithrutgers.comresearchgate.net
For benzothiazole derivatives, palladium-catalyzed C-H/C-H cross-coupling reactions with other heterocycles like thiophenes are believed to proceed via a CMD-type mechanism. nih.govrsc.org
Heterocyclic Transformations and Annulation Reactions of Benzothiazole Scaffolds
The benzothiazole ring system serves as a versatile building block for the synthesis of more complex, fused heterocyclic structures through annulation reactions. These transformations typically involve the functional groups attached to the benzothiazole core or the inherent reactivity of the thiazole ring itself.
For instance, 2-aminobenzothiazoles can undergo annulation reactions involving the amidine (-N=C-NH₂) fragment to yield various fused-ring heterocycles. nih.gov A catalyst-free, microwave-assisted method has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole, providing rapid access to these functionalized scaffolds under green conditions. researchgate.net
Another important transformation is the synthesis of the benzo acs.orgnih.govthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazole ring system. A novel synthetic protocol involves the oxidation of a mercaptophenyl moiety to a disulfide intermediate. Subsequent C-H bond functionalization is proposed to trigger an intramolecular ring closure, forming the desired tricyclic product with high functional group tolerance and in good to excellent yields. mdpi.comnih.gov These annulation strategies significantly expand the chemical space accessible from simple benzothiazole precursors, enabling the creation of molecules with diverse biological activities. nih.govresearchgate.net
Formation of Fused Heterocyclic Systems from Benzo[d]thiazole Precursors
While specific examples utilizing this compound are not readily found, the general reactivity of substituted benzothiazoles indicates that this compound could serve as a precursor for a range of fused heterocyclic systems. researchgate.net The bromine atoms can be readily displaced or activated, typically through transition-metal catalysis, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to cyclization.
Hypothetically, palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce functionalities at the 2 and 7 positions. Subsequent intramolecular cyclization would then lead to the formation of fused systems. For instance, coupling with a suitably functionalized boronic acid (Suzuki reaction) or an amine (Buchwald-Hartwig reaction) could introduce a side chain that can then undergo a ring-closing reaction to form a new heterocyclic ring fused to the benzothiazole core.
The table below outlines potential, though not experimentally verified for this specific compound, palladium-catalyzed cross-coupling reactions that could be employed to generate precursors for fused heterocyclic systems.
| Reaction Type | Reactant | Potential Intermediate for Fused System |
| Suzuki Coupling | Arylboronic acid with a pendant nucleophile (e.g., -OH, -NH2) | 2,7-Diaryl-4-methoxybenzo[d]thiazole with potential for intramolecular cyclization |
| Buchwald-Hartwig Amination | A diamine or an amino alcohol | A product with a nucleophilic side chain capable of intramolecular ring closure |
| Sonogashira Coupling | A terminal alkyne bearing a functional group | An alkynyl-substituted benzothiazole that could undergo cyclization |
Mechanistic Investigations of Cyclization Processes
Detailed mechanistic investigations of cyclization processes starting from this compound are not available in the current body of scientific literature. However, the mechanisms of the underlying cross-coupling and subsequent cyclization reactions are well-established for related systems.
For a hypothetical intramolecular cyclization following a palladium-catalyzed cross-coupling reaction, the mechanism would generally involve the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of the benzothiazole.
Transmetalation (for Suzuki/Stille) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.
Intramolecular Cyclization: The newly introduced functional group on the side chain attacks a suitable position on the benzothiazole ring or another part of the molecule to form the new fused ring. This step can be catalyzed by an acid, a base, or another metal, or it can occur thermally.
The regioselectivity and feasibility of such cyclization reactions would be influenced by the nature of the substituents, the length and flexibility of the linker, and the reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the precise reaction pathways, transition states, and intermediates for any proposed cyclization involving this compound. Such studies could predict the most likely cyclization products and provide insights into the reaction kinetics and thermodynamics.
Computational and Theoretical Investigations of 2,7 Dibromo 4 Methoxybenzo D Thiazole and Analogues
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of benzothiazole (B30560) derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and reactivity patterns.
The first step in the computational study of a molecule is typically geometry optimization, which determines the lowest energy arrangement of its atoms. For benzothiazole derivatives, methods like DFT with the B3LYP functional and ab initio Hartree-Fock (HF) methods, often combined with basis sets like 6-311G(d,p) or 6-31+G**, are commonly used. ccsenet.orgnih.govmdpi.com These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. While specific crystallographic data for 2,7-Dibromo-4-methoxybenzo[d]thiazole are not widely available, its optimized structure can be reliably predicted and compared with known structures of similar benzothiazole systems. mdpi.com
The electronic structure of the benzothiazole core consists of a 5-membered 1,3-thiazole ring fused to a benzene (B151609) ring, creating a planar bicyclic system. wikipedia.org The introduction of substituents, such as bromine atoms at positions 2 and 7 and a methoxy (B1213986) group at position 4, significantly influences the electron distribution within this core structure. DFT calculations can elucidate these effects, providing a detailed picture of the charge distribution and molecular orbitals.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive and less stable, as electrons can be easily excited from the HOMO to the LUMO. mdpi.com In contrast, a large energy gap indicates high stability. mdpi.com The HOMO-LUMO gap for benzothiazole derivatives typically falls in the range of 3 to 5 eV, and this value is sensitive to the nature and position of substituents on the ring. nih.govmdpi.comnih.gov For instance, the introduction of electron-withdrawing groups can lower both HOMO and LUMO energy levels, often resulting in a reduced energy gap. nih.gov
| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiazole (B1198619) Derivative 6 | -5.3582 | -0.8765 | 4.4818 |
| Thiazole Derivative 11 | -5.3210 | -1.5715 | 3.7495 |
| Benzothiazole (BTH) | - | - | 8.478 |
| 2-Mercapto-benzothiazole (MBTH) | - | - | 7.987 |
This table presents data for various thiazole and benzothiazole analogues to illustrate the range of FMO energies and gaps, as calculated in different studies. nih.govsciencepub.net The specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich or electron-poor. scirp.org These maps are color-coded:
Red and Yellow: Indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. ekb.eg
Blue: Indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. ekb.eg
Green: Represents regions of neutral or near-zero potential. ekb.eg
For a molecule like this compound, the MESP surface would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen, oxygen, and bromine atoms. scirp.org These sites represent the most probable locations for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring, indicating sites for potential nucleophilic interaction. ekb.eg
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the following relationships:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. ekb.eg
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. nih.gov
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). nih.gov
These descriptors are instrumental in comparing the reactivity of different benzothiazole analogues. For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile. physchemres.org
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (δ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
| Compound 5 | 5.12 | 2.09 | 0.48 | 6.28 |
| Compound 6 | 4.62 | 1.71 | 0.58 | 6.25 |
This table provides calculated reactivity descriptors for selected benzothiazolopyrimidine-thiazole conjugates, demonstrating how these values are used to quantify and compare molecular reactivity. nih.gov
Spectroscopic Property Predictions
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FT-IR) of molecules. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting and assigning the bands observed in an experimental FT-IR spectrum. researchgate.net It's a common practice to apply a scaling factor to the calculated frequencies, as theoretical methods often overestimate the vibrational wavenumbers. researchgate.net
For this compound, a theoretical FT-IR analysis would predict characteristic vibrational modes associated with its functional groups. While an experimental spectrum is needed for direct comparison, the predicted frequencies for related structures provide a strong basis for assignment.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 2950 - 2850 |
| C=N stretching (thiazole) | 1640 - 1620 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-O-C stretching (methoxy) | 1280 - 1050 |
| C-S stretching (thiazole) | 820 - 700 |
| C-Br stretching | 700 - 500 |
This table lists the expected frequency ranges for the key vibrational modes in a substituted benzothiazole like the title compound, based on data from related molecules. mdpi.comresearchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Benzothiazole Systems
The three-dimensional conformation of a molecule is critical to its function and interactions. Conformational analysis of benzothiazole systems, including this compound, is typically initiated by exploring the potential energy surface. For benzothiazole derivatives with flexible side chains, this involves systematically rotating the dihedral angles of these chains to identify low-energy conformers.
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. These simulations solve Newton's equations of motion for the atoms in the system, considering a specific force field that describes the interatomic forces. An MD simulation for a benzothiazole derivative would typically involve:
Minimization: The initial structure is energy-minimized to relieve any steric clashes. Algorithms like the Steepest Descent followed by the Conjugate Gradient are commonly employed.
Heating and Equilibration: The system is gradually heated to a target temperature (e.g., physiological temperature) and then allowed to equilibrate, ensuring that the properties of the system are stable over time.
Production Run: The simulation is run for an extended period to collect data on the molecule's trajectory, from which conformational changes, flexibility, and interactions with its environment (e.g., solvent molecules) can be analyzed.
These simulations are crucial for understanding the flexibility of the benzothiazole core and its substituents, which can influence its ability to bind to a biological target.
Ligand-Target Interaction Studies (Methodological Focus)
Understanding how a molecule like this compound might interact with a biological target is a key aspect of rational drug design. Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this process.
Molecular Docking Methodologies for Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is invaluable for elucidating the binding mode of benzothiazole derivatives to their biological targets.
The general methodology for molecular docking includes:
Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligand, in this case, a benzothiazole derivative, is also prepared by generating a 3D conformation and assigning appropriate atom types and charges.
Docking Algorithm: A docking program (e.g., AutoDock, GLIDE, Molegro Virtual Docker) uses a search algorithm to explore a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify the most likely binding mode.
Analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the benzothiazole derivative and the amino acid residues of the target protein. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. illinois.edu For benzothiazole derivatives, QSAR models can be developed to predict their activity against a particular target and to guide the design of new, more potent analogues. illinois.edu
The development of a QSAR model typically involves the following steps:
Data Set Collection: A dataset of benzothiazole analogues with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), topological indices, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model can be used to predict the biological activity of novel benzothiazole derivatives before their synthesis, thereby prioritizing the most promising candidates for further investigation. illinois.edu This rational approach to compound design can significantly reduce the time and cost associated with drug discovery.
Design and Synthesis of Functionalized 2,7 Dibromo 4 Methoxybenzo D Thiazole Derivatives
Strategies for Molecular Diversity through Substituent Variation on the Benzothiazole (B30560) Core
Achieving molecular diversity from the 2,7-Dibromo-4-methoxybenzo[d]thiazole core relies on the strategic manipulation of its three key functional groups. The bromine atoms at the C2 and C7 positions are prime sites for introducing new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. The methoxy (B1213986) group at C4 modulates the electronic properties of the benzene (B151609) ring and can also be modified or cleaved to enable further derivatization. Literature on benzothiazole derivatives indicates that substitutions, particularly at the C2 and C6 (analogous to C7 in this context) positions, are crucial for determining the biological activities of these compounds. researchgate.netingentaconnect.com
The two bromine atoms in this compound are located in different chemical environments, a feature that is critical for synthetic strategy. The C2-bromine is on the electron-deficient thiazole (B1198619) ring, while the C7-bromine is on the electron-rich, methoxy-substituted benzene ring. This inherent electronic and steric differentiation allows for potential regioselective functionalization.
In analogous polyhalogenated heterocyclic systems, the differential reactivity of halogen atoms has been successfully exploited to achieve selective, stepwise substitution. For instance, studies on 4,7-dibromo nih.govacs.orgnih.govchalcogenadiazolo[3,4-c]pyridines have shown that the reactivity of the two bromine atoms can differ substantially, allowing for regioselective arylation where a Suzuki cross-coupling reaction gives significantly higher yields for mono-substitution compared to a Stille reaction. researchgate.net This principle is directly applicable to the target scaffold, where one bromine atom could be selectively replaced while leaving the other intact for a subsequent transformation.
Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. A novel ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the coordination of the benzothiazole ring nitrogen to form a palladacyclic intermediate, leading to excellent yields. nih.gov This suggests that the C2-bromo position may exhibit unique reactivity due to the adjacent nitrogen atom.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Bromo-Heterocycles This table is based on data from analogous brominated systems to illustrate potential synthetic pathways.
| Reaction Type | Position | Reagent | Catalyst/Conditions | Functionality Introduced | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C4/C7 | Arylboronic Acid | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ | Aryl Group (C-C bond) | researchgate.net |
| Suzuki-Miyaura | C2 | Arylboronic Acid | Pd(OAc)₂, K₂CO₃ (Ligand-free) | Aryl Group (C-C bond) | nih.gov |
| Stille | C4/C7 | Organostannane | Pd(PPh₃)₄ | Aryl/Alkenyl Group (C-C bond) | rsc.org |
| Negishi | C4 (Thiazole) | Alkyl/Aryl Zinc Halide | Pd(PPh₃)₄ | Alkyl/Aryl Group (C-C bond) | researchgate.net |
The methoxy group at the C4 position is a strong electron-donating group that significantly influences the electronic character of the benzothiazole core. It increases the electron density of the benzene portion of the molecule, which can affect its reactivity and photophysical properties. Systematic studies on related 2,1,3-benzothiadiazole (B189464) (BTD) derivatives have demonstrated that the placement of a methoxy substituent on the benzenoid ring is a powerful strategy to tune the emissive behavior and create donor-acceptor structures. diva-portal.org
Beyond its electronic influence, the methoxy group itself is a site for chemical modification. A common and effective strategy is O-demethylation to reveal a hydroxyl group, typically using reagents like boron tribromide (BBr₃). The resulting 4-hydroxy-2,7-dibromobenzothiazole is a valuable intermediate. The phenolic hydroxyl group is a versatile handle for introducing further diversity through reactions such as:
O-alkylation: Reaction with various alkyl halides to form a library of ether derivatives with modulated lipophilicity and steric profiles.
Esterification: Acylation with acid chlorides or anhydrides to produce ester derivatives, which can act as prodrugs or fine-tune electronic properties.
Williamson Ether Synthesis: To attach more complex molecular fragments.
These modifications allow for precise tuning of the molecule's electronic and steric properties, which is essential for optimizing its function in various applications. ias.ac.in
The primary sites for introducing diverse functionalities are the bromine-substituted C2 and C7 positions. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose, enabling the formation of new bonds and the introduction of a wide array of chemical groups.
Key strategies include:
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups by reacting with boronic acids or esters. nih.gov
Stille Coupling: Utilizes organostannanes to introduce aryl, heteroaryl, and vinyl groups, often under mild conditions. rsc.org
Sonogashira Coupling: Forms carbon-carbon triple bonds by coupling with terminal alkynes, a valuable method for creating rigid, linear linkers in larger molecular constructs.
Buchwald-Hartwig Amination: A crucial method for forming C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties.
Heck Coupling: To introduce alkenyl substituents.
By applying these reactions sequentially, potentially leveraging the differential reactivity of the C2-Br and C7-Br positions, a vast chemical space can be explored from a single starting material.
Molecular Hybridization Approaches Utilizing the Benzo[d]thiazole Core
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially enhanced or synergistic biological profile. nih.govhilarispublisher.com The benzothiazole core is an excellent scaffold for this approach due to its established biological relevance and synthetic tractability. ingentaconnect.com
The this compound scaffold can be readily incorporated into hybrid molecules. For example, one of the bromine atoms can be used as an anchor point to attach another biologically active moiety. This can be achieved through a linker, which is often introduced via a cross-coupling reaction.
Examples from related systems illustrate this approach:
Benzothiazole-Thiazole Hybrids: Researchers have designed potent enzyme inhibitors by linking a benzothiazole core to a thiazole moiety through a secondary amine at the C2 position. biointerfaceresearch.com
Benzothiazole-Triazole Hybrids: The copper-catalyzed "click" synthesis approach has been used to connect a benzothiazole-piperazine unit to a 1,2,3-triazole ring, generating conjugates with antiproliferative activity. nih.gov
Benzothiazole-Hydroxamic Acid Hybrids: To create HDAC inhibitors, a benzothiazole moiety was linked to a hydroxamic acid through various amino acid linkers. hilarispublisher.com
These examples demonstrate that the benzothiazole core can be effectively combined with other heterocyclic systems and functional groups to generate novel chemical entities.
Structure-Reactivity Relationships and Their Impact on Synthetic Design
The synthetic design of derivatives from this compound is fundamentally governed by the structure-reactivity relationships of the scaffold. The interplay between the electronic effects of the substituents and the inherent properties of the heterocyclic system dictates the choice of reagents, catalysts, and reaction conditions.
Key considerations for synthetic design include:
Electronic Effects: The 4-methoxy group is strongly electron-donating, making the benzene ring electron-rich. This can influence the oxidative addition step in palladium-catalyzed cycles at the C7-Br position. Conversely, the thiazole ring is electron-deficient, affecting the reactivity of the C2-Br position. This electronic disparity is the foundation for achieving regioselectivity.
Regioselectivity: The most significant aspect for synthetic design is the potential for selective functionalization of the C2-Br versus the C7-Br position. The C2 position of benzothiazoles is a well-known site for modification. nih.gov The different electronic environments and steric hindrances around the two bromine atoms should allow for stepwise derivatization by carefully selecting the cross-coupling method (e.g., Suzuki vs. Stille) and reaction conditions. researchgate.net
Catalyst-Substrate Interaction: The nitrogen atom of the benzothiazole ring can act as a coordinating ligand for the palladium catalyst. This interaction can be beneficial, as shown in the development of a ligand-free Suzuki coupling for sterically hindered benzothiazoles, where a palladacyclic intermediate is proposed to facilitate the reaction. nih.gov This intrinsic property of the scaffold must be considered when designing catalytic cycles.
Advanced Applications and Research Directions of 2,7 Dibromo 4 Methoxybenzo D Thiazole Scaffolds
Role in Advanced Organic Synthesis as a Versatile Building Block
The structural attributes of 2,7-Dibromo-4-methoxybenzo[d]thiazole, namely the two distinct bromine atoms, render it an exceptionally versatile platform in advanced organic synthesis. These bromine sites serve as key anchor points for the construction of more elaborate molecular frameworks through various cross-coupling reactions.
Precursors for Complex Fused Heterocyclic Architectures
The dibrominated nature of the this compound scaffold makes it an ideal starting material for synthesizing complex, fused heterocyclic systems. The bromine atoms can be selectively or sequentially substituted using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. researchgate.netnih.gov This allows for the precise introduction of aryl, heteroaryl, or other functional groups, leading to the creation of extended π-conjugated systems with tailored electronic and photophysical properties.
For instance, similar dibromo-heterocyclic compounds have been shown to undergo regioselective arylation, where one bromine atom reacts preferentially over the other, enabling the stepwise construction of unsymmetrical molecules. researchgate.net This controlled functionalization is crucial for building donor-acceptor-π-acceptor (D-A-π-A) type structures, which are of significant interest in materials science. researchgate.net The reaction of this compound with various organoboron or organotin reagents can yield novel benzothiazole-containing polycyclic aromatic compounds, which are otherwise difficult to synthesize. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product Class | Reference Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Heteroaryl-substituted Benzothiazoles | Synthesis of components for organic solar cells and OLEDs. researchgate.netnih.gov |
| Stille Coupling | Organostannanes (e.g., Aryl-Sn(Bu)₃) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | π-conjugated systems for electronic materials. | Higher yields in certain cases compared to Suzuki for creating π-spacer-acceptor compounds. researchgate.netnih.gov |
| Heck Coupling | Alkenes | Palladium catalyst, Base | Styrenyl-substituted Benzothiazoles | Building blocks for polymers and dyes. |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper catalyst, Base | Alkynyl-substituted Benzothiazoles | Precursors for conjugated polymers and molecular wires. |
Scaffolds for Multi-Component Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. Thiazole (B1198619) derivatives are frequently synthesized and utilized in MCRs. bohrium.comnih.govresearchgate.net The this compound scaffold is a promising candidate for the development of novel MCRs. Its functional handles could participate in domino or cascade reaction sequences, allowing for the efficient assembly of highly substituted, drug-like molecules. For example, one could envision an MCR where the bromine atoms are displaced by nucleophiles generated in situ, while other parts of the reactants engage with the thiazole ring itself, all in a one-pot process. researchgate.net The development of such reactions would provide rapid access to libraries of novel benzothiazole (B30560) derivatives for screening in various applications.
Development of Molecular Probes and Chemical Tools
The inherent fluorescent properties of the benzothiazole core make it an attractive scaffold for the design of molecular probes and other chemical tools for biological imaging and sensing applications.
Design Principles for Spectroscopic Probes Based on Benzothiazole Derivatives
The fundamental design of a spectroscopic probe involves linking a fluorophore (like a benzothiazole derivative) to a recognition unit that selectively interacts with a target analyte. This interaction triggers a change in the fluorophore's optical properties, such as fluorescence intensity or wavelength, allowing for detection. rsc.org Benzothiazole-based probes are valued for their sensitivity and the tunability of their photophysical properties. nih.govresearchgate.net
The this compound scaffold is particularly well-suited for this purpose.
Synthetic Handles : The bromine atoms at the 2 and 7 positions serve as convenient and reactive sites for attaching various recognition moieties (e.g., receptors for metal ions, reactive oxygen species, or specific biomolecules) via standard cross-coupling chemistry. mdpi.com
Property Tuning : The electron-donating methoxy (B1213986) group at the 4-position influences the electronic structure of the benzothiazole core, which in turn affects its absorption and emission spectra. nih.gov This allows for fine-tuning of the probe's optical characteristics to match specific experimental requirements, such as excitation source wavelengths or avoiding background autofluorescence in biological samples. Theoretical studies on substituted benzothiazoles have shown that the strategic placement of donor and acceptor groups can significantly alter properties like the Stokes shift, which is desirable for high-sensitivity probes. nih.gov
| Design Principle | Mechanism | Role of this compound | Reference |
|---|---|---|---|
| Photoinduced Electron Transfer (PET) | An analyte-binding event modulates the electron transfer between the recognition unit and the fluorophore, "switching" fluorescence ON or OFF. | The benzothiazole core acts as the fluorophore, while recognition units can be attached at the bromo-positions. | rsc.org |
| Förster Resonance Energy Transfer (FRET) | Energy is transferred non-radiatively from a donor fluorophore to an acceptor upon analyte binding, leading to a ratiometric signal change. | The scaffold can be functionalized to act as either a FRET donor or acceptor in a probe system. | researchgate.net |
| Intramolecular Charge Transfer (ICT) | Binding of the analyte alters the electronic distribution within the probe, causing a shift in the emission wavelength. | The methoxy group acts as a built-in electron donor, and an acceptor/recognition unit can be attached to create an ICT system. | nih.gov |
Application in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The this compound scaffold possesses features that make it an excellent candidate for constructing well-defined supramolecular assemblies. Studies on related N-(benzo[d]thiazolyl) amides have demonstrated the formation of intricate one-, two-, and three-dimensional networks driven by combinations of N—H⋯N hydrogen bonds and short Br⋯Br interactions. nih.gov
The bromine atoms on the 2,7-dibromo scaffold can act as effective halogen bond donors, directing the assembly of molecules into predictable patterns. The planar, aromatic benzothiazole core can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architecture. By modifying the substituents attached to the bromine positions, researchers can control the self-assembly process to create materials with specific functions, such as liquid crystals, gels, or porous organic frameworks.
Engineering of Organic Electronic Materials Utilizing Halogenated Benzothiazoles
Halogenated aromatic and heteroaromatic compounds are fundamental building blocks in the field of organic electronics. They are key precursors for the synthesis of conjugated polymers and small molecules used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org
The this compound scaffold combines several features that are highly desirable for organic electronic materials.
Electron-Deficient Core : The benzothiazole nucleus is inherently electron-deficient, making it an excellent electron-acceptor unit in donor-acceptor (D-A) type materials. nih.govrsc.org This D-A architecture is a cornerstone design strategy for lowering the band gap of organic semiconductors, which is crucial for efficient light absorption in solar cells and for achieving emission in the visible and near-infrared regions in OLEDs. nih.gov
Polymerization Sites : The two bromine atoms provide reactive sites for polycondensation reactions, such as Suzuki or Stille polycondensation. This allows the this compound unit to be incorporated as a repeating acceptor unit in a conjugated polymer backbone, alternating with various electron-donating monomers.
| Structural Feature | Function in Organic Electronic Materials | Impact on Device Performance | Reference |
|---|---|---|---|
| Benzothiazole Core | Acts as an electron-deficient (acceptor) unit. Provides a rigid, planar conjugated structure. | Enables donor-acceptor architecture for band gap tuning. Planarity can facilitate intermolecular π-π stacking and improve charge mobility. | nih.govrsc.org |
| Bromine Atoms (at C2, C7) | Serve as reactive sites for cross-coupling polymerization (e.g., Suzuki, Stille). | Allows incorporation of the benzothiazole unit into high molecular weight conjugated polymers for use in thin-film devices. | researchgate.netacs.org |
| Methoxy Group (at C4) | Acts as an electron-donating group. | Modulates HOMO/LUMO energy levels, allowing for fine-tuning of the material's band gap, color of emission (OLEDs), and absorption spectrum (OPVs). | nih.gov |
Monomer Design for Polymer Synthesis in Organic Electronics
The design and synthesis of monomers are fundamental to the development of high-performance conjugated polymers for organic electronics. The this compound molecule is strategically designed with key features that make it an excellent monomer for polymerization, particularly through cross-coupling reactions.
The two bromine atoms at the 2 and 7 positions are the most critical features for polymerization. These sites allow for the facile formation of carbon-carbon bonds with other aromatic or heteroaromatic units through well-established cross-coupling reactions, such as Suzuki or Stille coupling. This dibromo functionality enables the creation of alternating copolymers, a common and effective strategy for tuning the electronic properties of the resulting polymer. By carefully selecting the co-monomer, researchers can systematically modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's bandgap and its suitability for specific applications like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
The benzothiazole core itself is an electron-deficient (acceptor) unit. researchgate.net This inherent electronic nature is beneficial for creating donor-acceptor (D-A) type polymers, which have proven to be highly successful in organic solar cells. researchgate.net When this compound is copolymerized with an electron-rich (donor) monomer, the resulting D-A polymer often exhibits a reduced bandgap due to intramolecular charge transfer from the donor to the acceptor unit. researchgate.net This leads to broader absorption of the solar spectrum, a key factor in improving the efficiency of organic solar cells.
The methoxy group (-OCH3) at the 4-position of the benzothiazole ring also plays a crucial role. As an electron-donating group, it can influence the electronic properties of the benzothiazole unit, subtly modulating its electron-accepting strength. This can lead to a finer tuning of the polymer's energy levels. Furthermore, the methoxy group can enhance the solubility of both the monomer and the final polymer in common organic solvents. Good solubility is a critical practical consideration for the solution-based processing techniques widely used in the fabrication of large-area and flexible organic electronic devices.
The table below summarizes the key structural features of the this compound monomer and their functional roles in polymer synthesis for organic electronics.
| Structural Feature | Functional Role in Polymer Synthesis |
| 2,7-Dibromo Functionality | Enables polymerization via cross-coupling reactions (e.g., Suzuki, Stille). |
| Benzothiazole Core | Acts as an electron-acceptor unit in donor-acceptor copolymers. |
| 4-Methoxy Group | Modulates electronic properties and enhances solubility. |
Structure-Property Relationships in Advanced Materials Development
The development of advanced materials hinges on a deep understanding of the relationship between a material's chemical structure and its resulting physical and electronic properties. For polymers derived from this compound, several key structure-property relationships can be anticipated and exploited.
The choice of the co-monomer paired with the this compound unit will have the most significant impact on the final properties of the polymer. For instance, copolymerization with a strong electron donor like a carbazole (B46965) or thiophene (B33073) derivative would likely result in a polymer with a low bandgap and broad absorption, making it suitable for organic solar cells. emu.edu.tr In contrast, using a co-monomer that leads to a wider bandgap polymer could be advantageous for applications in OLEDs, where specific emission colors are desired.
The methoxy substituent, beyond its effect on solubility, can also influence the polymer's morphology in the solid state. The presence of such side groups can affect how the polymer chains pack together, which in turn influences the charge transport properties of the material. Efficient charge transport is crucial for the performance of all organic electronic devices. Theoretical studies on benzothiazole derivatives have shown that substituents can significantly impact the molecule's electronic and charge transport properties. nih.gov
The planarity of the polymer backbone is another critical factor. A more planar structure generally leads to stronger intermolecular π-π stacking, which facilitates the movement of charge carriers between polymer chains. The benzothiazole unit is inherently planar, which is advantageous. The linkage between the benzothiazole unit and the co-monomer can, however, introduce some torsional angles that disrupt this planarity. Careful selection of co-monomers that promote a planar conformation is therefore a key design consideration.
The following table outlines the expected influence of key structural modifications on the properties of polymers based on the this compound scaffold, based on established principles in the field of conjugated polymers.
| Structural Modification | Expected Impact on Polymer Properties |
| Co-monomer with Strong Electron-Donating Character | Lower bandgap, red-shifted absorption, suitable for OPVs. |
| Bulky or Flexible Side Chains on Co-monomer | Increased solubility, potential disruption of solid-state packing. |
| Planar Co-monomer | Enhanced π-π stacking, improved charge carrier mobility. |
| Introduction of Additional Electron-Withdrawing Groups | Lowered LUMO energy level, potentially improved electron transport. |
Q & A
What are the common synthetic routes for 2,7-Dibromo-4-methoxybenzo[d]thiazole, and how do reaction conditions influence product yield?
Basic Research Question
The synthesis typically involves bromination and methoxylation of a benzo[d]thiazole precursor. Key steps include:
- Electrophilic aromatic bromination : Bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to introduce bromine atoms at positions 2 and 7 .
- Methoxylation : A nucleophilic substitution or Ullmann-type coupling to install the methoxy group at position 4, often using CuI as a catalyst in refluxing methanol or ethanol .
Methodological Insight : Reaction temperature and solvent polarity critically affect regioselectivity. For example, lower temperatures (0–5°C) favor mono-bromination, while higher temperatures (40–60°C) promote di-substitution . Catalyst choice (e.g., Pd vs. Cu) also impacts yields; CuI in DMSO improves methoxylation efficiency by 15–20% compared to Pd-based systems .
How is the structure of this compound characterized, and what spectroscopic markers are diagnostic?
Basic Research Question
Key Characterization Techniques :
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at 650–750 cm⁻¹ (C-Br stretch) and 1250–1300 cm⁻¹ (C-O-C stretch) .
Validation : Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3%. Discrepancies >0.5% indicate impurities .
How can researchers optimize the selectivity of electrophilic substitution reactions in dibrominated thiazole derivatives?
Advanced Research Question
Challenge : Competing bromination at positions 2, 4, and 7 due to electronic and steric effects.
Strategies :
- Directing Groups : Use temporary protecting groups (e.g., acetyl) to block reactive sites. For example, acetylating the thiazole nitrogen reduces electron density at position 4, favoring bromination at 2 and 7 .
- Solvent Effects : Non-polar solvents (toluene) favor para-bromination, while polar solvents (DCM) enhance meta selectivity .
Case Study : A 2024 study achieved 85% di-bromination yield at positions 2 and 7 using NBS in DCM at −10°C, with a 10:1 ratio of Br₂ to substrate .
What strategies mitigate the low solubility of this compound in aqueous systems for biological assays?
Advanced Research Question
Issue : Poor water solubility (logP ~3.5) limits bioavailability .
Solutions :
- Co-solvent Systems : Use DMSO:water (1:4 v/v) or ethanol:PBS (10–20% v/v) to enhance solubility without precipitating the compound .
- Structural Modifications : Introduce hydrophilic groups (e.g., -COOH, -SO₃H) at non-critical positions via post-synthetic functionalization .
Data Table :
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO:PBS (1:4) | 12.5 ± 1.2 | >90% |
| Ethanol:PBS (20%) | 8.7 ± 0.8 | 85% |
| Pure Water | 0.3 ± 0.1 | <50% |
How should researchers address contradictory bioactivity data for this compound across studies?
Advanced Research Question
Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) and compound purity.
Methodological Recommendations :
- Standardized Assays : Use established cell lines (e.g., HepG2 for cytotoxicity) with ATP-based viability assays to minimize inter-lab variability .
- Batch Validation : Purity ≥95% (HPLC) and LC-MS to confirm absence of degradation products .
Case Study : A 2023 study resolved discrepancies in IC₅₀ values (5–25 μM) by standardizing incubation time (48h) and serum-free conditions, narrowing the range to 10–12 μM .
What computational methods predict the binding affinity of this compound with biological targets?
Advanced Research Question
Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding with Br atoms and π-π stacking with the thiazole ring .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Validation : Compare predicted vs. experimental IC₅₀ values. A 2025 study achieved R² = 0.89 between docking scores and antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
